molecular formula C11H22N2O2 B2575501 propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate CAS No. 1997928-86-5

propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate

Cat. No.: B2575501
CAS No.: 1997928-86-5
M. Wt: 214.309
InChI Key: LSGPEZRTMISFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate typically involves the reaction of N-hetaryl ureas with alcohols. A novel catalyst-free synthesis method has been developed, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-hetaryl carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The use of catalyst-free synthesis methods can be advantageous due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted carbamates.

Scientific Research Applications

Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It can be used in biological studies to investigate its effects on different biological systems.

    Medicine: The compound may have potential therapeutic applications and can be studied for its pharmacological properties.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate include:

Uniqueness

This compound is unique due to its specific chemical structure and properties

Biological Activity

Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate, also known as a carbamate derivative, has garnered attention for its potential biological activities. This compound is synthesized through the reaction of N-hetaryl ureas with alcohols, and its unique structure imparts specific pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, and its IUPAC name reflects its complex structure. The compound features a pyrrolidine moiety, which is significant for its biological interactions. The InChI representation is as follows:

InChI=1S/C11H22N2O2/c19(2)1511(14)12761054813(10)3/h910H,48H2,13H3,(H,12,14)\text{InChI}=1S/C11H22N2O2/c1-9(2)15-11(14)12-7-6-10-5-4-8-13(10)3/h9-10H,4-8H2,1-3H3,(H,12,14)

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing cholinergic pathways due to the presence of the pyrrolidine group.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to nicotinic acetylcholine receptors, which are implicated in various neurological functions.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Effect Description
Neuroactivity Potential stimulation of neuronal activity through cholinergic mechanisms.
Toxicity Classified as harmful if swallowed (H302) and causes skin irritation (H315).
Embryotoxicity Studies suggest potential developmental toxicity based on structural similarities with known embryotoxic compounds .

Case Study 1: Neuropharmacological Assessment

A study focused on the neuropharmacological properties of similar carbamates demonstrated that compounds with pyrrolidine structures can enhance cognitive functions in animal models. This suggests that this compound may have similar effects.

Case Study 2: Toxicological Profile

Research evaluating the toxicological profile of N-methylpyrrolidone (NMP), a related compound, indicated significant embryotoxic effects when tested in vivo on rat models. This raises concerns regarding the safety profile of related carbamates like this compound .

Summary of Biological Activity

The biological activity of this compound is multifaceted, encompassing potential neuroactive properties alongside significant safety concerns. Its mechanism of action likely involves receptor modulation and enzyme inhibition, which could lead to both therapeutic applications and toxicity risks.

Properties

IUPAC Name

propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)15-11(14)12-7-6-10-5-4-8-13(10)3/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGPEZRTMISFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NCCC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.